2-(2,6-Difluorophenyl)-2-fluoroethan-1-amine
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Overview
Description
2-(2,6-Difluorophenyl)-2-fluoroethan-1-amine is a useful research compound. Its molecular formula is C8H8F3N and its molecular weight is 175.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescence-based Assays and Biomolecule Labeling
One significant application of 2-(2,6-Difluorophenyl)-2-fluoroethan-1-amine derivatives is in the development of fluorescence-based assays and biomolecule labeling. The use of activated esters of meso-CarboxyBODIPY, which involves amide bond formation with amines, showcases substantial changes in emission spectra and intensity upon conjugation. This property is leveraged for the rapid and selective fluorogenic detection and labeling of amines, amino acids, and proteins, with applications ranging from food spoilage detection to staining of proteins in electrophoretic gels or living cells (Jeon et al., 2020).
Synthesis of Fluorine-containing Compounds
Another research direction involves the synthesis of fluorine-containing compounds, including the conversion of 2-[18F]fluoroethyl azide to 2-[18F]fluoroethylamine. This process, using elemental copper under acidic conditions, facilitates the production of positron emission tomography tracers containing amine, amide, and N-heterocyclic moieties. The subsequent reaction of 2-[18F]fluoroethylamine with various agents demonstrates the versatility of this approach for creating radiolabeled compounds for imaging applications (Glaser et al., 2012).
High-performance Polymer Research
Research on high-performance polymers has led to the development of novel polyimides and fluoro-polyimides derived from various diamines, including those containing difluorophenyl functionalities. These polymers exhibit exceptional solubility, transparency, and thermal stability, making them suitable for advanced industrial, aerospace, and defense applications. The study of these materials contributes significantly to our understanding of the structural properties that afford such high performance (Vora, 2010).
Electroluminescence and Self-Assembly in Polymers
The functionalization of polyfluorene derivatives with primary amine groups has opened new avenues for studying electroluminescence and self-assembly behaviors in polymers. These derivatives demonstrate significant promise for use in polymer light-emitting diode (PLED) devices, offering insights into the role of hydrogen bonding, π–π stacking interactions, and the formation of special surface morphologies in achieving molecular ordering and enhanced device performance (Guo et al., 2009).
Properties
IUPAC Name |
2-(2,6-difluorophenyl)-2-fluoroethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c9-5-2-1-3-6(10)8(5)7(11)4-12/h1-3,7H,4,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFTZVWARYXDBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(CN)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.